4-Hydroxytetrahydropyran-3-sulfonamide

Description

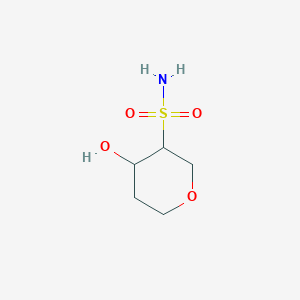

4-Hydroxytetrahydropyran-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a six-membered tetrahydropyran ring containing an oxygen atom and a hydroxyl substituent at the 4-position. The sulfonamide group (-SO₂NH₂) is attached to the 3-position of the ring. Its synthesis typically involves sulfonation of the tetrahydropyran backbone followed by amidation, with protective strategies for the hydroxyl group to prevent side reactions.

Properties

CAS No. |

1398606-44-4 |

|---|---|

Molecular Formula |

C5H11NO4S |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

4-hydroxyoxane-3-sulfonamide |

InChI |

InChI=1S/C5H11NO4S/c6-11(8,9)5-3-10-2-1-4(5)7/h4-5,7H,1-3H2,(H2,6,8,9) |

InChI Key |

DPLRBFQCOBTMFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1O)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related sulfonamides, focusing on 4-Chloro-3-pyridinesulfonamide (from ) and hypothetical analogs (e.g., thiophene or piperidine derivatives).

Ring System and Substituents

4-Hydroxytetrahydropyran-3-sulfonamide :

- Ring : Tetrahydropyran (oxygen-containing, saturated six-membered ring).

- Substituents : Hydroxyl (-OH) at 4-position, sulfonamide at 3-position.

- Polarity : High due to hydroxyl and sulfonamide groups, enhancing aqueous solubility.

4-Chloro-3-pyridinesulfonamide :

- Ring : Pyridine (aromatic, nitrogen-containing six-membered ring).

- Substituents : Chlorine (-Cl) at 4-position, sulfonamide at 3-position.

- Polarity : Moderate; chlorine increases lipophilicity compared to hydroxyl.

Physicochemical Properties

Reactivity and Stability

- The hydroxyl group in this compound increases susceptibility to oxidation, requiring stabilization in synthetic routes.

Preparation Methods

Reaction Conditions and Procedure

-

Substrate Preparation : Dissolve 4-oxotetrahydropyran-3-sulfonamide (1.09 g) in a 2:1 THF/MeOH mixture (110 mL).

-

Reduction Step : Add sodium borohydride (2.2 equiv) gradually at 0°C under inert atmosphere.

-

Workup : Stir the reaction mixture at room temperature for 12 hours, followed by quenching with aqueous ammonium chloride and extraction with ethyl acetate.

-

Purification : Concentrate the organic layer and purify via recrystallization or column chromatography.

Key Advantages:

Limitations:

-

Precursor Availability : Requires access to 4-oxotetrahydropyran-3-sulfonamide, which itself demands multi-step synthesis.

-

Solvent Polarity : Low solubility of the substrate in THF/MeOH may necessitate polar co-solvents like acetonitrile for improved conversion.

Nickel-Catalyzed Coupling for Sulfonamide Functionalization

Recent advances in nickel-catalyzed reactions enable the incorporation of sulfonamide groups into complex frameworks. While primarily used for allylic amines, this method can be adapted for This compound synthesis through strategic substrate design.

General Procedure:

-

Catalytic System : Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20–100 mol%) in anhydrous acetonitrile.

-

Substrates : Styrene derivatives, aldehydes (e.g., cyclohexanecarboxaldehyde), and sulfonamides.

-

Reaction Conditions : Stirred at 100°C for 12 hours under argon.

Application to Target Molecule:

-

Substrate Modification : Replace styrene with a tetrahydropyran-derived alkene.

-

Sulfonamide Source : Use pre-synthesized 3-sulfonamidotetrahydropyran as the amine component.

Performance Metrics:

-

Functional Group Tolerance : Accommodates electron-withdrawing groups (e.g., trifluoromethyl) but may struggle with bulky substituents.

Three-Component Coupling with Sodium Pyrosulfite

A metal-free, three-component reaction utilizing arenediazonium salts, sodium pyrosulfite (Na₂S₂O₅), and sodium azide (NaN₃) has been reported for primary sulfonamide synthesis. This method could be repurposed for This compound by substituting the diazonium salt with a tetrahydropyran-containing analog.

Reaction Pathway:

-

Radical Generation : Single electron transfer (SET) between diazonium salt and PPh₃ produces an aryl radical.

-

Sulfonyl Radical Formation : Reaction with Na₂S₂O₅ releases SO₃²⁻ and generates a sulfonyl radical.

-

Coupling and Hydrolysis : Radical recombination followed by hydrolysis yields the sulfonamide.

Considerations:

-

Safety : NaN₃ is highly toxic, necessitating stringent safety protocols.

-

Substrate Design : Designing a stable diazonium salt from tetrahydropyran derivatives may require innovative protecting group strategies.

Electrochemical Synthesis Using Sodium Arylsulfinates

Electrochemical methods offer a green alternative for sulfonamide synthesis. Vicente et al. demonstrated the synthesis of sulfonamides from sodium arylsulfinates using graphite electrodes and LiClO₄ electrolyte.

Adaptation Strategy:

-

Electrode Setup : Utilize a graphite powder rough electrode in a cavity cell.

-

Substrate : Sodium 4-hydroxytetrahydropyran-3-sulfinate.

-

Conditions : Apply a constant current (e.g., 10 mA/cm²) in acetonitrile/HFIP (hexafluoroisopropanol) solvent.

Advantages:

Challenges:

-

Sulfinate Availability : Requires prior synthesis of the sodium sulfinate intermediate.

-

Solvent Compatibility : HFIP’s high cost and toxicity may limit large-scale use.

Comparative Analysis of Synthetic Routes

Q & A

Q. What advanced purification techniques improve enantiomeric purity of this compound?

- Methodological Answer:

- Chiral Chromatography : Use amylose-based columns with hexane:isopropanol gradients (90:10 to 70:30) .

- Crystallization-Induced Diastereomer Resolution : Employ chiral auxiliaries (e.g., tartaric acid derivatives) .

- CD Spectroscopy : Monitor enantiomeric excess (>99%) at 220–260 nm .

Methodological Tables

Table 1 : Key Synthetic Parameters for Sulfonamide Formation

Table 2 : Stability of this compound Under Varied Conditions

| Condition | Stability (t₁/₂) | Degradation Pathway |

|---|---|---|

| pH 2.0 (HCl) | 24 hrs | Sulfonamide hydrolysis |

| pH 7.4 (Buffer) | >72 hrs | Stable |

| UV Light (254 nm) | 48 hrs | Radical oxidation |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.